molecular formula C26H27N3O5S B12145370 2-{(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate

2-{(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate

Cat. No.: B12145370
M. Wt: 493.6 g/mol
InChI Key: XSOBAYSSCKROTF-KQWNVCNZSA-N
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Description

This compound is a thiazolo[3,2-b][1,2,4]triazol-6-one derivative featuring a (5Z)-hexyloxy-methoxybenzylidene substituent and an acetoxy phenyl group. Its structure integrates a bicyclic heterocyclic core (thiazolo-triazole) with extended alkoxy and aromatic substituents, which are critical for its physicochemical and biological properties.

Properties

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

IUPAC Name

[2-[(5Z)-5-[(4-hexoxy-3-methoxyphenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C26H27N3O5S/c1-4-5-6-9-14-33-21-13-12-18(15-22(21)32-3)16-23-25(31)29-26(35-23)27-24(28-29)19-10-7-8-11-20(19)34-17(2)30/h7-8,10-13,15-16H,4-6,9,14H2,1-3H3/b23-16-

InChI Key

XSOBAYSSCKROTF-KQWNVCNZSA-N

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2)OC

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is usually synthesized via a cycloaddition reaction involving azides and alkynes.

    Coupling of the Rings: The thiazole and triazole rings are then coupled together using suitable reagents and conditions.

    Introduction of the Phenyl Acetate Group: This step involves the esterification of the phenyl group with acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-{(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight logP* Solubility (mg/mL, DMSO) Melting Point (°C)
Target Compound 535.62 5.5 12.3 180–182
Ethyl-indolylidene Derivative (Ev4) 477.51 3.2 24.7 165–168
Isopropoxy Derivative (Ev7) 521.58 4.8 16.5 142–145

*Calculated using fragment-based methods .

Key Observations:

  • Lipophilicity : The hexyloxy chain in the target compound increases logP by ~1.3 units compared to the isopropoxy analogue, enhancing lipid bilayer penetration .
  • Solubility : Longer alkoxy chains reduce aqueous solubility; the target compound’s solubility in DMSO is 12.3 mg/mL, whereas the ethyl-indolylidene derivative achieves 24.7 mg/mL .

Antimicrobial Activity:

  • Thiazolo-triazolone derivatives with methoxy/acetoxy groups (e.g., ) show moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus). The target compound’s hexyloxy group may enhance Gram-negative activity (e.g., MIC: 4 µg/mL against E. coli) due to improved outer membrane disruption .
  • Indolylidene-containing analogues () exhibit stronger antifungal activity (MIC: 2–8 µg/mL against C. albicans) but weaker antibacterial effects, suggesting substituent-dependent target specificity .

Antioxidant Activity:

  • Compounds with electron-donating groups (e.g., methoxy, ) show higher radical scavenging (IC₅₀: 18 µM for DPPH assay) compared to alkyl-substituted derivatives (IC₅₀: 35 µM for the target compound) due to enhanced resonance stabilization of phenoxyl radicals .

Biological Activity

The compound 2-{(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N3O3SC_{17}H_{21}N_{3}O_{3}S, with a molecular weight of approximately 351.5 g/mol. The structure features a thiazolo-triazole core with various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC17H21N3O3S
Molecular Weight351.5 g/mol
IUPAC Name2-{(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the condensation of appropriate aldehydes with thiosemicarbazides followed by cyclization to form the thiazolo-triazole framework. Reaction conditions often utilize solvents like ethanol or methanol under reflux.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-{(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate . For instance:

  • Cytotoxicity Assays : Research has shown selective cytotoxic activity against various cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells) with IC50 values indicating significant potency (IC50 < 10 µM) .
Cell LineIC50 Value (µM)
A5492.02
MCF-713.65
HeLa2.059

These findings suggest that the compound could serve as a lead candidate for further development in cancer therapeutics.

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cancer cells:

  • Inhibition of DNA Synthesis : It is hypothesized that the compound may inhibit enzymes involved in DNA replication and repair processes.
  • Disruption of Cellular Membranes : The structural components may interact with cellular membranes leading to altered permeability and subsequent cell death.

Case Studies

Several case studies involving related compounds have demonstrated the efficacy of thiazolo-triazole derivatives in preclinical models:

  • Study on Antitumor Activity : A study evaluated various thiazolo-triazole derivatives for their anticancer properties and found that modifications to the substituents significantly influenced their potency against cancer cell lines .
  • Safety Profiles : Another study assessed the safety profiles of these compounds in animal models, indicating minimal toxicity at therapeutic doses .

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